molecular formula C20H24N4O2 B5279681 2-(4-ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(4-ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5279681
M. Wt: 352.4 g/mol
InChI Key: ZSWBQJUWUXRSTQ-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is a common scaffold in medicinal chemistry, and is functionalized with an ethylpiperazine and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the ethylpiperazine and hydroxyphenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The ethylpiperazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(4-ethylpiperazin-1-yl)-7-(2-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

2-(4-ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazine and hydroxyphenyl groups enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-2-23-7-9-24(10-8-23)20-21-13-16-17(22-20)11-14(12-19(16)26)15-5-3-4-6-18(15)25/h3-6,13-14,25H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWBQJUWUXRSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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